4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 188979-07-9
VCID: VC2380123
InChI: InChI=1S/C10H18N2O.ClH/c13-10(12-7-1-2-8-12)9-3-5-11-6-4-9;/h9,11H,1-8H2;1H
SMILES: C1CCN(C1)C(=O)C2CCNCC2.Cl
Molecular Formula: C10H19ClN2O
Molecular Weight: 218.72 g/mol

4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride

CAS No.: 188979-07-9

Cat. No.: VC2380123

Molecular Formula: C10H19ClN2O

Molecular Weight: 218.72 g/mol

* For research use only. Not for human or veterinary use.

4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride - 188979-07-9

Specification

CAS No. 188979-07-9
Molecular Formula C10H19ClN2O
Molecular Weight 218.72 g/mol
IUPAC Name piperidin-4-yl(pyrrolidin-1-yl)methanone;hydrochloride
Standard InChI InChI=1S/C10H18N2O.ClH/c13-10(12-7-1-2-8-12)9-3-5-11-6-4-9;/h9,11H,1-8H2;1H
Standard InChI Key JVBSYPAMUFSLLZ-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)C2CCNCC2.Cl
Canonical SMILES C1CCN(C1)C(=O)C2CCNCC2.Cl

Introduction

PropertyValue
Primary Name4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride
CAS Numbers188979-07-9 , 937724-81-7
Molecular FormulaC₁₀H₁₉ClN₂O
Molecular Weight218.724 g/mol
AppearanceNo data available

Synonyms

The compound is represented in scientific literature and commercial catalogs under various synonyms, which is common for complex organic molecules:

  • Piperidin-4-yl(pyrrolidin-1-yl)methanone hydrochloride

  • 4-(pyrrolidine-1-carbonyl)piperidine hydrochloride

  • 4-(pyrrolidin-1-ylcarbonyl)piperidine hydrochloride

  • 4-[(pyrrolidin-1-yl)carbonyl]piperidine hydrochloride

  • (Piperidin-4-yl)(pyrrolidin-1-yl)methanone--hydrogen chloride (1/1)

  • 3-Piperidinyl(1-pyrrolidinyl)methanone HCl

Chemical Structure and Properties

The compound's structure consists of a piperidine ring connected to a pyrrolidine ring via a carbonyl linkage. This arrangement creates a molecule with interesting conformational properties and potential for hydrogen bonding through its nitrogen atoms and carbonyl oxygen.

Structural Features

The structure of 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride features:

  • A six-membered piperidine ring with the carbonyl group attached at the 4-position

  • A five-membered pyrrolidine ring attached to the carbonyl carbon

  • A hydrochloride salt form that enhances water solubility compared to the free base

Physical and Chemical Properties

The physical and chemical properties of the compound determine its handling, storage, and application in research settings.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₉ClN₂O
Molecular Weight218.724 g/mol
Solubility in DMSO65 mg/mL (297.17 mM)
Storage (as powder)-20°C for 3 years
Storage (in solvent)-80°C for 1 year

Biological Activity and Applications

The biological profile of 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride centers primarily on its utility as a synthetic intermediate rather than as a direct pharmacological agent.

Role in MCH-R1 Antagonist Development

The most significant application of this compound appears to be its use in synthesizing piperidin-4-yl-urea derivatives that function as MCH-R1 antagonists . Melanin-concentrating hormone receptor 1 (MCH-R1) is a G-protein coupled receptor expressed primarily in the central nervous system and implicated in feeding behavior and energy homeostasis.

Research Significance in Metabolic Disorders

The development of MCH-R1 antagonists has attracted considerable attention in pharmaceutical research focusing on metabolic disorders, particularly obesity. By serving as a precursor for such antagonists, 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride plays an indirect but important role in this research area.

Synthetic Applications and Preparation

As a chemical intermediate, the synthesis and preparation methods for 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride are important aspects of its utility in research.

Role as a Synthetic Intermediate

The compound serves as a building block in the synthesis of more complex molecules, particularly those targeting MCH-R1. Its utility stems from the reactive functional groups it contains and its stable heterocyclic scaffold.

AmountConcentration in DMSO
1 mg4.5721 mL (1 mM solution)
5 mg22.8603 mL (1 mM solution)
10 mg45.7206 mL (1 mM solution)

The compound shows good solubility in DMSO at 65 mg/mL (297.17 mM) , making this an appropriate solvent for stock solution preparation.

Structural Comparison with Related Compounds

To fully understand the properties and potential applications of 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride, it is valuable to consider structurally related compounds.

Comparison with (3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone hydrochloride

A closely related compound, (3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone hydrochloride (CAS: 1236261-98-5), differs in the position of attachment to the piperidine ring (2-position versus 4-position) and contains an additional hydroxyl group on the pyrrolidine ring. This compound has a slightly higher molecular weight (234.72 g/mol) due to the additional oxygen atom.

Structural Analogues in Research

While the search results don't specifically mention structural analogues of 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride in current research, compounds containing either piperidine or pyrrolidine rings are widely used in medicinal chemistry. For example, the synthesis of novel chalcones carrying piperidyl or pyrrolidinyl rings has been reported in recent research focused on photophysical and electrochemical properties .

Research and Development Directions

The potential applications of 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride extend beyond its current documented uses, suggesting several promising directions for future research.

Structure-Activity Relationship Studies

The compound's structure offers multiple points for chemical modification, presenting opportunities for structure-activity relationship studies. Such modifications could include:

  • Alterations to the piperidine or pyrrolidine ring sizes

  • Introduction of substituents on either ring system

  • Modification of the carbonyl linkage

  • Exploration of alternative salt forms

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